molecular formula C7H12N2O B11957629 1-(Hydroxyamino)cyclohexanecarbonitrile CAS No. 5259-69-8

1-(Hydroxyamino)cyclohexanecarbonitrile

Cat. No.: B11957629
CAS No.: 5259-69-8
M. Wt: 140.18 g/mol
InChI Key: IJPWQVLCMYLVHW-UHFFFAOYSA-N
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Description

1-(Hydroxyamino)cyclohexanecarbonitrile is an organic compound with the molecular formula C7H12N2O. It is a derivative of cyclohexanecarbonitrile, featuring a hydroxyamino group attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxyamino)cyclohexanecarbonitrile can be synthesized through multi-step processes starting from cyclohexanone. One common method involves the reaction of cyclohexanone with methyl hydrazinecarboxylate in refluxing methanol, followed by the addition of hydrogen cyanide (HCN) at low temperatures to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve one-pot synthesis techniques to enhance yield and efficiency. These methods typically use methanol as a solvent and may involve catalytic oxidation steps. The processes are designed to be environmentally friendly, with by-products such as carbon dioxide and nitrogen being either reused or safely disposed of .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxyamino)cyclohexanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Hydroxyamino)cyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Hydroxyamino)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Hydroxyamino)cyclohexanecarbonitrile is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

5259-69-8

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-(hydroxyamino)cyclohexane-1-carbonitrile

InChI

InChI=1S/C7H12N2O/c8-6-7(9-10)4-2-1-3-5-7/h9-10H,1-5H2

InChI Key

IJPWQVLCMYLVHW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)NO

Origin of Product

United States

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